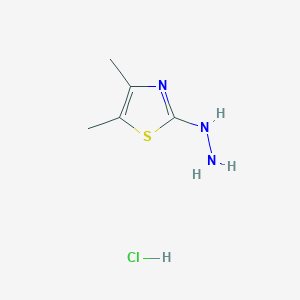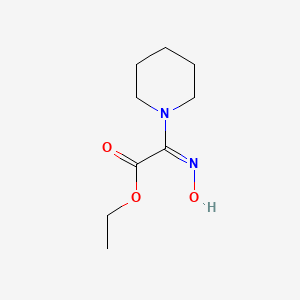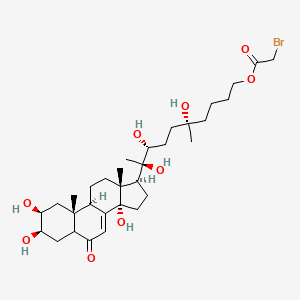
2-Hydrazinyl-4,5-Dimethylthiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4,5-dimethylthiazole is a useful research compound. Its molecular formula is C5H10ClN3S and its molecular weight is 179.67. The purity is usually 95%.
BenchChem offers high-quality 2-Hydrazinyl-4,5-dimethylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinyl-4,5-dimethylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Thiazol ist eine wichtige Plattform in einer Reihe von medizinisch relevanten Molekülen {svg_1}. Es ist ein wichtiges Grundgerüst einer großen Anzahl synthetischer Verbindungen {svg_2}. Seine vielfältige pharmakologische Aktivität spiegelt sich in vielen klinisch zugelassenen Thiazol-haltigen Molekülen wider {svg_3}.
Antitumoraktivität
Thiazolderivate wurden bei der Entwicklung von Antitumormedikamenten eingesetzt {svg_4}. Zum Beispiel sind Dabrafenib, Dasatinib, Patellamide A, Ixabepilone und Epothilon Beispiele für klinisch eingesetzte Antitumormedikamente, die den Thiazol-Kern enthalten {svg_5}.
Antibakterielle Aktivität
Thiazol und seine Derivate haben eine signifikante antimikrobielle Aktivität gezeigt {svg_6}. Sie wurden bei der Entwicklung von Antibakterien- und Antimykotika eingesetzt {svg_7}.
Antiprotozoale Aktivität
Thiazolderivate wurden auch bei der Entwicklung von Antiprotozoenmedikamenten eingesetzt {svg_8}. Sie haben eine signifikante Aktivität gegen verschiedene Protozoeninfektionen gezeigt {svg_9}.
Antitumoraktivität
Thiazol und seine Derivate haben eine signifikante Antitumoraktivität gezeigt {svg_10}. Sie wurden bei der Entwicklung verschiedener Antitumormedikamente eingesetzt {svg_11}.
Entzündungshemmende Wirkungen
Thiazol-haltige Verbindungen haben signifikante entzündungshemmende Wirkungen gezeigt {svg_12}. Sie wurden bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt {svg_13}.
Modulation biochemischer Pfade
Moleküle, die einen Thiazolring enthalten, verhalten sich beim Eintritt in physiologische Systeme unvorhersehbar und setzen das System anders zurück {svg_14}. Diese Moleküle können biochemische Pfade und Enzyme aktivieren/stoppen oder die Rezeptoren in den biologischen Systemen stimulieren/blockieren {svg_15}.
Synthese neuer Verbindungen
Thiazol und seine Derivate wurden bei der Synthese neuer Verbindungen mit potentiellen Antikrebswirkungen eingesetzt {svg_16}. Zum Beispiel wurde 2-(1-(2-(2-Benzylidenhydrazinyl)-4-methylthiazol-5-yl)ethyliden)hydrazin-carbothioamid durch Reaktion von Acetylthiazol und Thiosemicarbazid synthetisiert {svg_17}.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-Hydrazinyl-4,5-dimethylthiazole is the VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones. This is particularly important in the context of cancer, where the growth and spread of tumors often depend on angiogenesis .
Mode of Action
2-Hydrazinyl-4,5-dimethylthiazole interacts with its target, VEGFR-2, by inhibiting its action . This inhibition disrupts the angiogenesis process, thereby potentially limiting the growth and spread of cancer cells
Biochemical Pathways
The biochemical pathways affected by 2-Hydrazinyl-4,5-dimethylthiazole are those involved in angiogenesis, primarily regulated by VEGFR-2 . By inhibiting VEGFR-2, the compound disrupts these pathways, potentially leading to a decrease in tumor growth and spread
Result of Action
The primary result of the action of 2-Hydrazinyl-4,5-dimethylthiazole is the inhibition of the growth of cancer cells in vitro . The compound has shown moderate to noteworthy in vitro anticancer activity towards chosen cancer cell lines . This suggests that the compound could potentially be developed as an anticancer agent in the future .
Biochemische Analyse
Biochemical Properties
2-Hydrazinyl-4,5-dimethylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as acetylcholinesterase suggests its potential use in treating neurodegenerative diseases . Additionally, 2-Hydrazinyl-4,5-dimethylthiazole can bind to proteins, altering their structure and function, which can lead to changes in cellular processes .
Cellular Effects
2-Hydrazinyl-4,5-dimethylthiazole has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival . Furthermore, 2-Hydrazinyl-4,5-dimethylthiazole can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 2-Hydrazinyl-4,5-dimethylthiazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, 2-Hydrazinyl-4,5-dimethylthiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydrazinyl-4,5-dimethylthiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Hydrazinyl-4,5-dimethylthiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Hydrazinyl-4,5-dimethylthiazole vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
2-Hydrazinyl-4,5-dimethylthiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, 2-Hydrazinyl-4,5-dimethylthiazole can affect the levels of various metabolites, further influencing metabolic flux and cellular function.
Transport and Distribution
The transport and distribution of 2-Hydrazinyl-4,5-dimethylthiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 2-Hydrazinyl-4,5-dimethylthiazole within tissues, influencing its localization and activity.
Subcellular Localization
2-Hydrazinyl-4,5-dimethylthiazole exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 2-Hydrazinyl-4,5-dimethylthiazole is crucial for its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3-4(2)9-5(7-3)8-6/h6H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFWYILDQLZFDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



